molecular formula C12H13FN4O2 B7557243 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline

Cat. No. B7557243
M. Wt: 264.26 g/mol
InChI Key: HZPQJCVQXCQURT-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline, also known as DMFNA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMFNA is a nitroaromatic compound that has been shown to have various biological effects, making it a promising candidate for use in the development of new drugs and therapies.

Mechanism of Action

The exact mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline is not fully understood. However, it is believed to act by modulating various cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, increasing the activity of antioxidant enzymes, and inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline is its versatility, as it can be used in a wide range of scientific research applications. However, one limitation is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline. Some possible areas of research include further investigation of its mechanisms of action, the development of new drug therapies based on N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline, and the exploration of its potential use in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosages and administration routes for N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline in different experimental settings.

Synthesis Methods

The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline involves several steps, including the reaction of 4-fluoro-2-nitroaniline with 3,5-dimethyl-1H-pyrazole under specific conditions. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline has been extensively studied for its potential use in scientific research, particularly in the fields of pharmacology and toxicology. It has been shown to have various biological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2/c1-7-10(8(2)16-15-7)6-14-11-4-3-9(13)5-12(11)17(18)19/h3-5,14H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPQJCVQXCQURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline

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